

Application of SN-011 in SAVI Disease Research

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Compound of Interest

Compound Name: *Sting-IN-11*

Cat. No.: *B15610552*

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Introduction

STING-associated vasculopathy with onset in infancy (SAVI) is a rare and severe autoinflammatory disease caused by gain-of-function mutations in the STING1 gene.^[1] These mutations lead to constitutive activation of the STING (Stimulator of Interferon Genes) protein, resulting in excessive production of type I interferons and other pro-inflammatory cytokines.^[2] This chronic inflammation drives the clinical manifestations of SAVI, which include systemic inflammation, vasculopathy affecting the skin and lungs, and interstitial lung disease.^{[1][3][4]} SN-011 is a potent and selective inhibitor of both human and mouse STING.^{[5][6]} It acts by competing with the endogenous STING agonist, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), for the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.^{[5][6]} This binding locks STING in an open, inactive conformation, thereby blocking downstream signaling.^{[6][7]} Preclinical studies have demonstrated the potential of SN-011 as a therapeutic agent for STING-driven diseases like SAVI by showing its ability to inhibit the spontaneous activation of SAVI-associated STING mutants.^{[6][7]}

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of SN-011 in relevant models of STING-driven disease.

Table 1: In Vitro Inhibitory Activity of SN-011

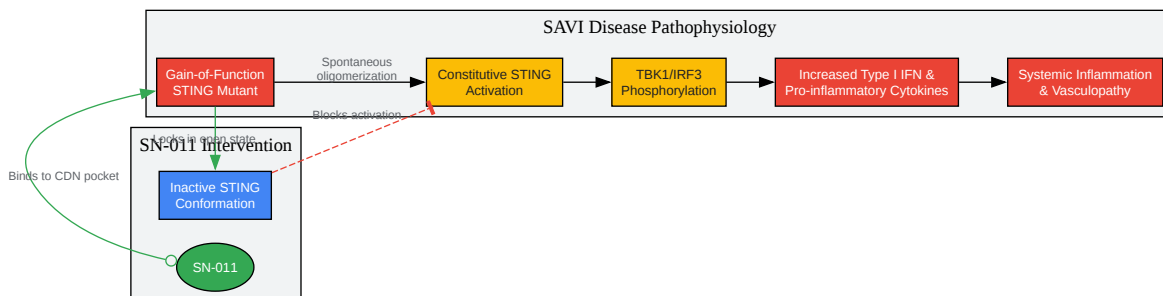
Cell Type	Species	Stimulation	Readout	IC ₅₀ (nM)	Reference
Mouse Embryonic Fibroblasts (MEFs)	Mouse	2'3'-cGAMP	Ifnb expression	127.5	[5]
Bone Marrow-Derived Macrophages (BMDMs)	Mouse	2'3'-cGAMP	Ifnb expression	107.1	[5]
Human Foreskin Fibroblasts (HFFs)	Human	2'3'-cGAMP	Ifnb expression	502.8	[5]
General STING Signaling	Human & Mouse	-	STING signaling	76	[5]

Table 2: In Vivo Efficacy of SN-011 in Trex1^{-/-} Mouse Model

Parameter	Treatment Group	Result	Reference
Survival	SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)	Protected mice from death	[5]
Multiorgan Inflammation	SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)	Strongly inhibited inflammation in heart, stomach, tongue, and muscle	[8]
Serum Antinuclear Antibody	SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)	Markedly reduced	[8]
Activated CD8 T cells (CD69 ⁺)	SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)	Significantly reduced to near normal levels in the spleen	[5]
Memory T cells (CD44 ^{high} CD62L ^{low})	SN-011 (5 mg/kg, i.p., 3x weekly for 1 month)	Significantly reduced to near normal levels in the spleen	[5]

Signaling Pathways and Experimental Workflows

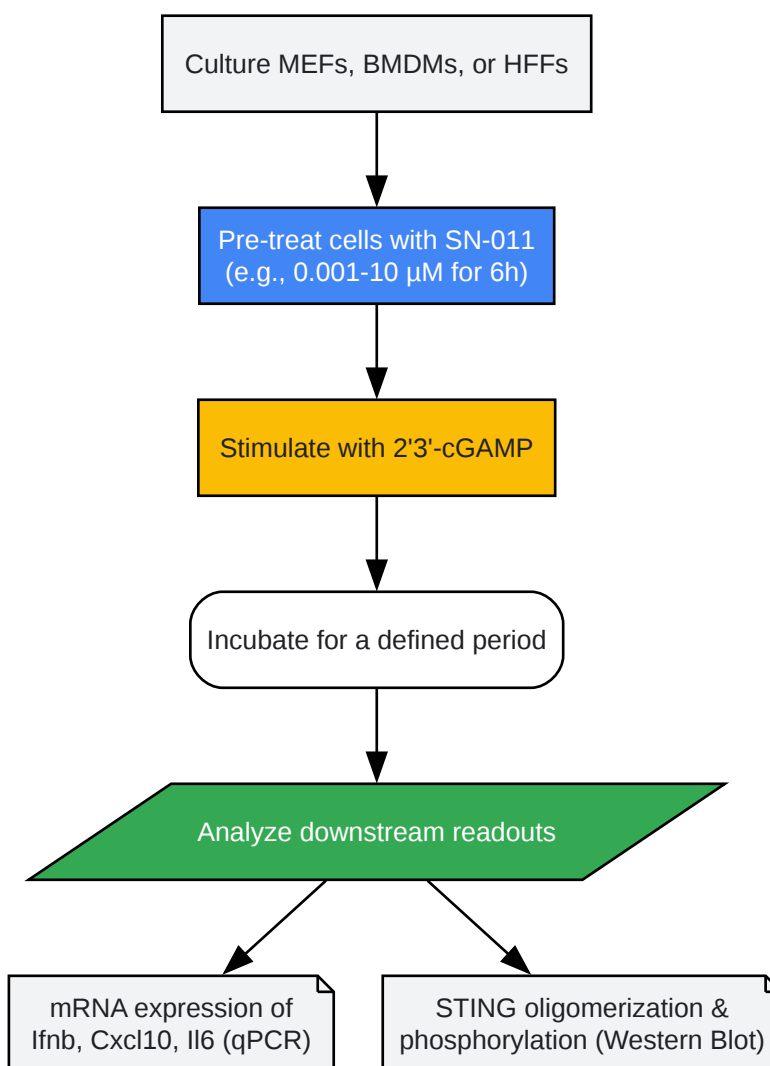
SAVI Disease Pathophysiology and SN-011 Mechanism of Action



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Caption: Mechanism of SN-011 in SAVI disease.

Experimental Workflow: In Vitro Evaluation of SN-011



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Caption: Workflow for in vitro testing of SN-011.

Experimental Protocols

Protocol 1: In Vitro Inhibition of STING-Dependent Gene Expression

Objective: To determine the inhibitory effect of SN-011 on STING-agonist-induced expression of interferon-stimulated genes (ISGs).

Materials:

- Mouse Embryonic Fibroblasts (MEFs), Bone Marrow-Derived Macrophages (BMDMs), or Human Foreskin Fibroblasts (HFFs)
- Cell culture medium and supplements
- SN-011 (MedChemExpress or equivalent)[5]
- 2'3'-cGAMP (InvivoGen or equivalent)
- RNA extraction kit
- qRT-PCR reagents and instrument

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Prepare serial dilutions of SN-011 in cell culture medium.
- Pre-treat the cells with varying concentrations of SN-011 (e.g., 0.001-10 μ M) for 6 hours.[5]
- Stimulate the cells with a final concentration of 2'3'-cGAMP.
- Incubate for an additional 3-6 hours.[9]
- Harvest the cells and extract total RNA using a suitable kit.
- Perform reverse transcription to synthesize cDNA.
- Analyze the expression of target genes (Ifnb, Cxcl10, Il6) by qRT-PCR, normalizing to a housekeeping gene.
- Calculate the IC₅₀ value by plotting the dose-response curve.

Protocol 2: Assessment of STING Oligomerization and Phosphorylation

Objective: To evaluate the effect of SN-011 on STING activation by assessing its oligomerization and phosphorylation status.

Materials:

- Human Foreskin Fibroblasts (HFFs) or other suitable cell line
- SN-011
- 2'3'-cGAMP
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-STING, anti-phospho-STING (S366)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

Procedure:

- Culture HFFs to confluency in appropriate plates.
- Pre-treat the cells with SN-011 (e.g., 1 μ M) for 3 hours.^[5]
- Stimulate the cells with 2'3'-cGAMP for the indicated time.
- Wash the cells with cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of the lysates.
- For non-reducing SDS-PAGE (to assess oligomerization), mix lysates with non-reducing sample buffer. For reducing SDS-PAGE (to assess phosphorylation), use a standard reducing sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with primary antibodies against STING and phospho-STING.
- Incubate with an HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescence detection system.

Protocol 3: In Vivo Efficacy Study in a $Trex1^{-/-}$ Mouse Model

Objective: To assess the in vivo therapeutic potential of SN-011 in a mouse model of STING-driven autoimmune disease.

Materials:

- $Trex1^{-/-}$ mice and wild-type littermate controls
- SN-011
- Vehicle for injection (e.g., DMSO, PEG300, Tween80, ddH₂O mixture)[\[8\]](#)
- Syringes and needles for intraperitoneal (i.p.) injection
- Equipment for blood and tissue collection and processing
- Flow cytometer and relevant antibodies for T-cell analysis
- ELISA kits for serum antibody detection

Procedure:

- Acclimate $Trex1^{-/-}$ mice to the experimental conditions.
- Prepare the SN-011 formulation for injection. A suggested formulation is a mixture of DMSO, PEG300, Tween80, and ddH₂O.[\[8\]](#)

- Administer SN-011 (e.g., 5 mg/kg) or vehicle to the mice via intraperitoneal injection three times weekly for one month.[5]
- Monitor the health and survival of the mice daily.
- At the end of the treatment period, collect blood and tissues (spleen, heart, etc.) for analysis.
- Analyze serum for the presence of antinuclear antibodies using ELISA.
- Prepare single-cell suspensions from the spleen and stain for T-cell markers (e.g., CD4, CD8, CD69, CD44, CD62L) for flow cytometry analysis.
- Perform histological analysis of tissues (e.g., heart) to assess inflammation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always refer to the manufacturer's instructions for reagents and equipment. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

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